

Technical Guide: Physical Properties of 4-(pyridin-2-yl)phenol Solid

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Compound of Interest

Compound Name: 4-(Pyridin-2-yl)phenol

Cat. No.: B1348390

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of solid **4-(pyridin-2-yl)phenol** (CAS No: 51035-40-6). It includes tabulated quantitative data, detailed experimental protocols for key analytical techniques, and workflow diagrams to guide researchers in the physical characterization of this compound.

Core Physical and Chemical Properties

4-(pyridin-2-yl)phenol is a heterocyclic compound containing both a phenol and a pyridine functional group. These structural features govern its physical and chemical behavior, including its melting point, boiling point, and solubility characteristics. The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen) suggests the potential for strong intermolecular interactions in the solid state.

Quantitative Data Summary

The available quantitative physical data for **4-(pyridin-2-yl)phenol** are summarized in the tables below. It should be noted that while key identifiers and some physical constants are well-documented, specific experimental data for properties like solubility and crystal structure are not widely available in the public domain.

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	4-(pyridin-2-yl)phenol
Synonyms	2-(4-Hydroxyphenyl)pyridine, 4-(2-pyridyl)phenol
CAS Number	51035-40-6
Molecular Formula	C ₁₁ H ₉ NO ^{[1][2]}
Molecular Weight	171.20 g/mol ^{[1][2]}
Canonical SMILES	C1=CC=NC(=C1)C2=CC=C(C=C2)O ^[2]
InChI Key	VQHMPVXKDCHHSR-UHFFFAOYSA-N ^[2]

Table 2: Physical Properties

Property	Value	Notes
Physical Form	Solid ^[2]	
Melting Point	164-165 °C ^{[3][4][5]}	Recrystallized from benzene.
Boiling Point	185-188 °C	At a pressure of 4 Torr. ^{[4][5]}
Solubility	Data not available	Expected to be soluble in polar organic solvents like DMSO and ethanol. A Safety Data Sheet indicates no available data for water solubility. ^[6]
Crystal Structure	Data not available	Crystallographic data has not been publicly reported.

Experimental Protocols

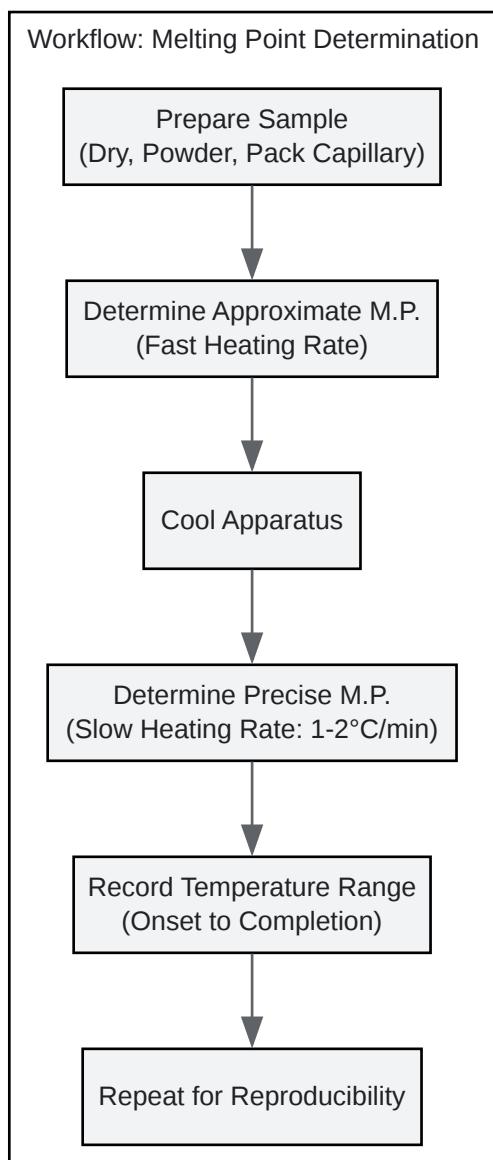
This section provides detailed methodologies for determining the key physical properties of **4-(pyridin-2-yl)phenol**.

Melting Point Determination

The melting point is a critical indicator of a solid's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **4-(pyridin-2-yl)phenol** is packed into a capillary tube to a height of 1-2 cm. The packing should be dense to ensure uniform heat transfer.
- Apparatus: A calibrated digital melting point apparatus with a heating block and a viewing lens is used.
- Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. A rapid heating rate (e.g., 10-20°C/min) is used to determine an approximate melting range. c. The apparatus is allowed to cool to at least 20°C below the approximate melting point. d. A new sample is heated at a slow rate (1-2°C/min) through the expected melting range. e. The temperature at which the first liquid appears (onset) and the temperature at which the entire solid phase turns to liquid (completion) are recorded. This range is the melting point. f. The procedure is repeated at least twice to ensure reproducibility.



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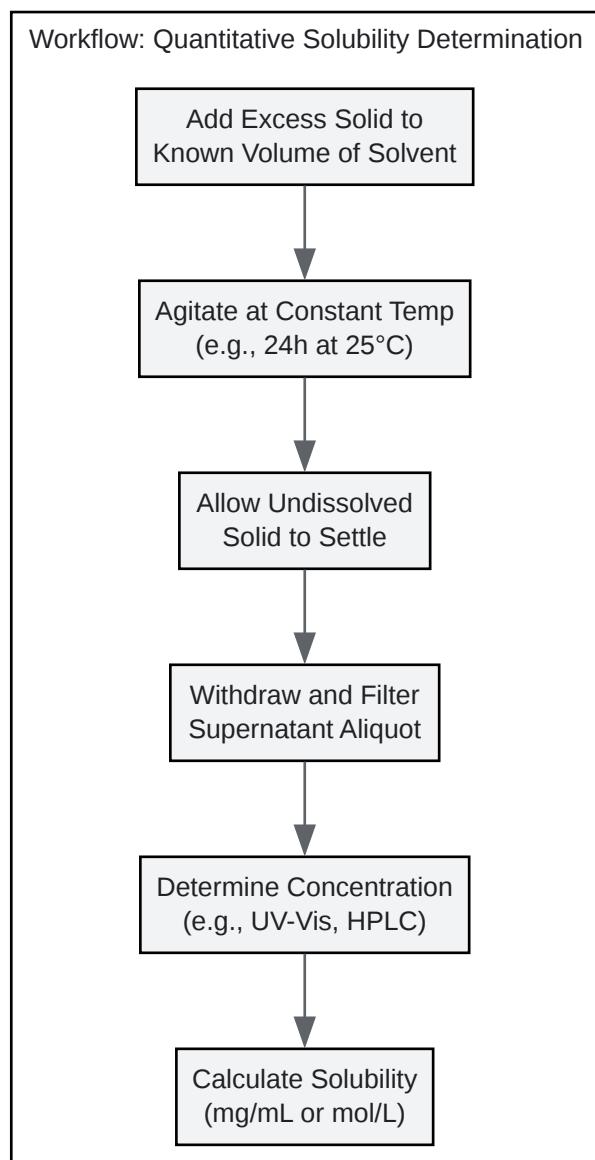
Workflow for Melting Point Determination.

Solubility Profile Determination

Determining the solubility of **4-(pyridin-2-yl)phenol** in various solvents is essential for applications in drug development, formulation, and reaction chemistry.

Methodology:

- Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), hexane).
- Procedure (Qualitative): a. Add approximately 25 mg of **4-(pyridin-2-yl)phenol** to a small test tube. b. Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition. c. Observe if the solid dissolves completely. Record as "soluble," "partially soluble," or "insoluble."
- Procedure (Quantitative - Shake-Flask Method): a. Prepare a saturated solution by adding an excess amount of solid **4-(pyridin-2-yl)phenol** to a known volume of the solvent in a sealed flask. b. Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. c. Allow any undissolved solid to settle. d. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included (filtration through a syringe filter may be necessary). e. Determine the concentration of the dissolved solid in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The result is typically expressed in mg/mL or mol/L.



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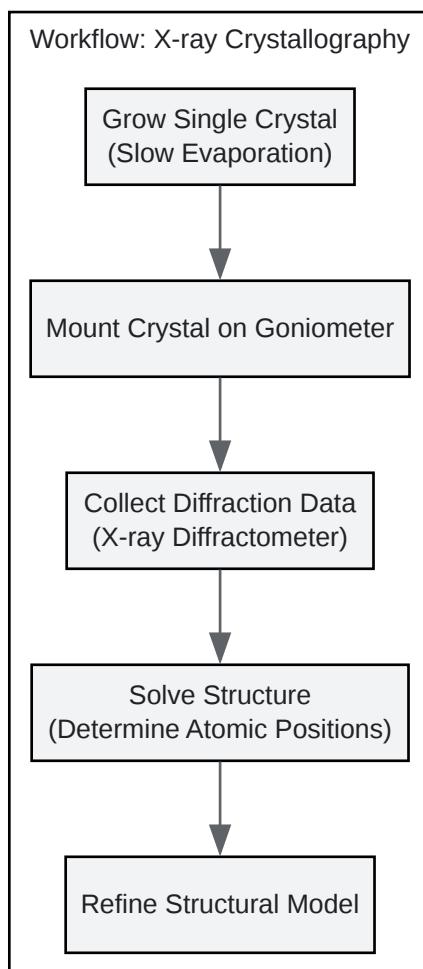
Workflow for Quantitative Solubility.

Single-Crystal X-ray Diffraction

This technique provides definitive information on the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Methodology:

- Crystal Growth: a. High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common method for small organic molecules. b. Prepare a nearly saturated solution of **4-(pyridin-2-yl)phenol** in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture). c. Filter the solution into a clean vial. d. Cover the vial loosely (e.g., with perforated parafilm) and store it in a vibration-free environment to allow the solvent to evaporate slowly over several days to weeks.
- Data Collection: a. A suitable single crystal is mounted on a goniometer. b. The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. c. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
- Structure Solution and Refinement: a. The collected diffraction data is processed to determine the unit cell dimensions and space group. b. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. c. The model is refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.



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Workflow for X-ray Crystallography.

Spectroscopic Characterization Protocols

Spectroscopic methods are essential for confirming the chemical structure and identifying the functional groups present in **4-(pyridin-2-yl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

- Sample Preparation: a. Dissolve 5-25 mg of **4-(pyridin-2-yl)phenol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. b. Transfer the solution to a 5 mm NMR tube, filtering if any particulate matter is present. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: a. The NMR tube is placed in the spectrometer. b. The magnetic field is shimmed to achieve homogeneity. c. ¹H NMR and ¹³C NMR spectra are acquired.
- Expected Spectral Features:
 - ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the phenol and pyridine rings, likely in the range of δ 6.5-8.5 ppm. The hydroxyl proton (-OH) will appear as a singlet, the chemical shift of which is dependent on solvent and concentration.
 - ¹³C NMR: The spectrum will show signals for the 11 carbon atoms. Due to symmetry, some carbons in the phenol ring may be equivalent. Aromatic carbons typically resonate in the δ 110-160 ppm region. The carbon attached to the hydroxyl group (ipso-carbon) is expected to be significantly deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation (Thin Solid Film): a. Dissolve a small amount (approx. 50 mg) of **4-(pyridin-2-yl)phenol** in a few drops of a volatile solvent (e.g., methylene chloride or acetone). b. Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). c. Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
- Data Acquisition: a. A background spectrum of the clean, empty sample compartment is recorded. b. The salt plate with the sample film is placed in the sample holder. c. The sample spectrum is recorded.

- Expected Spectral Features:

- O-H Stretch: A broad absorption band in the region of $3500\text{-}3200\text{ cm}^{-1}$ corresponding to the hydrogen-bonded phenolic hydroxyl group.
- C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm^{-1} (e.g., $3100\text{-}3000\text{ cm}^{-1}$).
- C=C and C=N Stretch (Aromatic Rings): Multiple sharp bands in the $1600\text{-}1400\text{ cm}^{-1}$ region.
- C-O Stretch (Phenol): A strong band in the $1320\text{-}1000\text{ cm}^{-1}$ region.
- C-H Bending (Out-of-Plane): Strong bands in the $900\text{-}675\text{ cm}^{-1}$ region, which can be indicative of the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π -systems.

Methodology:

- Sample Preparation: a. Prepare a dilute solution of **4-(pyridin-2-yl)phenol** in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically $0.2\text{-}1.0$). b. Fill a quartz cuvette with the chosen solvent to be used as a blank reference. c. Fill a second quartz cuvette with the sample solution.
- Data Acquisition: a. Place the blank cuvette in the spectrophotometer and record a baseline spectrum. b. Replace the blank with the sample cuvette. c. Scan a range of wavelengths (e.g., $200\text{-}400\text{ nm}$) to obtain the absorbance spectrum.
- Expected Spectral Features:
 - The conjugated system comprising the pyridine and phenol rings is expected to result in strong UV absorption.

- Multiple absorption maxima (λ_{max}) are anticipated, likely in the 200-350 nm range, corresponding to $\pi \rightarrow \pi^*$ electronic transitions. The exact position and intensity of these maxima can be sensitive to the solvent used.

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